molecular formula C21H19ClN4O2 B2526517 5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole CAS No. 2034583-63-4

5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole

Cat. No. B2526517
CAS RN: 2034583-63-4
M. Wt: 394.86
InChI Key: IYOQYWDTLFPBCZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various 1,3,4-oxadiazole and pyrazole derivatives has been a subject of interest due to their potential biological activities. For instance, the synthesis of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives has shown promising antifungal and antitubercular properties . Similarly, novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives have been synthesized from 6-methoxy-3-methylbenzofuran-2-carboxylic acid and ethyl 3-aryl-1H-pyrazole-5-carboxylate, with the spatial structure of one compound confirmed by X-ray diffraction analysis . Additionally, the facile synthesis of steroidal pyrazoline and 1,2,4-oxadiazole derivatives has been reported, using cyclization of cholest-5-en-3β-O-acetyl hydrazide with various reagents .

Molecular Structure Analysis

The molecular structures of these compounds have been elucidated using various spectroscopic techniques such as IR, NMR, and HRMS. X-ray crystallography has been particularly useful in determining the spatial structure of these molecules, as seen in the case of a novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivative . The crystal structure and DFT calculations of 5-(4-chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid have also been performed, providing insights into the molecular geometry and electronic properties .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by their molecular structure. For example, the presence of substituents on the aryl ring bonded to the pyrazole moiety affects the intensity of absorption and fluorescence, indicating a correlation with the electronic properties of the compounds . The formation of hydrogen bonds and other weak interactions in the crystal structures of these compounds, such as in the case of 2-[3-(4-chlorophenyl)pyrazol-5-yl]-1-(2-hydroxy-4-methoxyphenyl)ethanone, contributes to their stability and reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives, such as absorption and emission spectra, have been studied in different solvents. The absorption maxima and emission spectra are dependent on the substituents present in the compounds, as well as the solvent polarity . The HOMO-LUMO energy gap and molecular electrostatic potential maps have been calculated to further understand the electronic properties of these molecules . Additionally, the thermodynamic properties of these compounds have been explored using quantum chemical methods .

Biological Evaluation and Case Studies

The biological activities of these derivatives have been evaluated in various studies. The antifungal and antibacterial screening of novel 5-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-3-aryl-1,2,4-oxadiazole derivatives has been conducted, showing activity against several bacterial and fungal strains . Computational and pharmacological evaluations have also been performed to assess the toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions of certain 1,3,4-oxadiazole and pyrazole novel derivatives .

Scientific Research Applications

Tautomerism and Structural Studies

  • Tautomerism in NH-pyrazoles has been studied, revealing complex hydrogen bonding patterns in crystalline forms, contributing to our understanding of molecular interactions and structure prediction (Cornago et al., 2009).

Synthesis and Pharmacological Evaluation

  • Novel Pyrazoline-Based Derivatives have been synthesized and evaluated for their pharmacological properties, showcasing the potential of these molecules in drug development and therapeutic applications (Patel et al., 2013).

Computational and Pharmacological Potential

  • Heterocyclic 1,3,4-Oxadiazole and Pyrazoles were investigated for their computational and pharmacological potential, highlighting their application in toxicity assessment, tumor inhibition, and anti-inflammatory actions (Faheem, 2018).

Anticancer and Antiangiogenic Effects

  • Thioxothiazolidin-4-one Derivatives containing oxadiazol and pyrazole moieties demonstrated significant anticancer and antiangiogenic effects, suggesting their use in anticancer therapy (Chandrappa et al., 2010).

Antibacterial Activity

  • 1,3,4-Oxadiazoles Synthesized from pyrazolyl compounds have been tested for antibacterial activity, underscoring the role of these molecules in developing new antimicrobial agents (Rai et al., 2009).

properties

IUPAC Name

5-[3-(3-chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O2/c1-4-27-18-8-7-14(10-17(18)22)19-16(11-23-25-19)21-24-20(26-28-21)15-6-5-12(2)13(3)9-15/h5-10,16,19,23,25H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSCBUFCUIWYRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(CNN2)C3=NC(=NO3)C4=CC(=C(C=C4)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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